
(3beta,5beta,6beta)-Cholestane-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,5beta,6beta)-Cholestane-3,6-diol is a steroid derivative that belongs to the class of cholestanes. It is characterized by the presence of hydroxyl groups at the 3rd and 6th positions on the cholestane backbone. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive steroids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5beta,6beta)-Cholestane-3,6-diol typically involves the hydroxylation of cholestane derivatives. One common method is the dihydroxylation of cholestane using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium bisulfite (NaHSO3) to yield the diol . Another approach involves the epoxidation of cholestane derivatives followed by hydrolysis to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,5beta,6beta)-Cholestane-3,6-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Deoxygenated cholestanes
Substitution: Halogenated cholestanes
Applications De Recherche Scientifique
(3beta,5beta,6beta)-Cholestane-3,6-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3beta,5beta,6beta)-Cholestane-3,6-diol involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to bind to human serum albumin through a static quenching mechanism, indicating a strong binding affinity . The compound’s effects on biological pathways may involve modulation of enzyme activity and interaction with cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3beta,6beta-Diacetoxy-5alpha-cholestan-5-ol: Similar in structure but with acetoxy groups instead of hydroxyl groups.
5beta,6beta-Epoxycholestan-3beta-ol: Contains an epoxide group instead of hydroxyl groups at the 5th and 6th positions.
3beta,5alpha,6alpha,7alpha,22E,24R-5,6-Epoxyergosta-8,14,22-triene-3,7-diol: An ergostane steroid with additional functional groups and double bonds.
Uniqueness
(3beta,5beta,6beta)-Cholestane-3,6-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
570-86-5 |
|---|---|
Formule moléculaire |
C27H48O2 |
Poids moléculaire |
404.7 g/mol |
Nom IUPAC |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1 |
Clé InChI |
PMWTYEQRXYIMND-YHMDZATGSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)

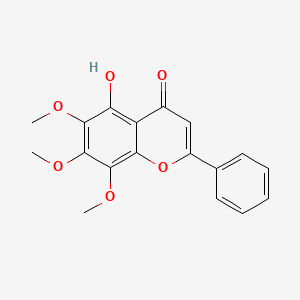
![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)
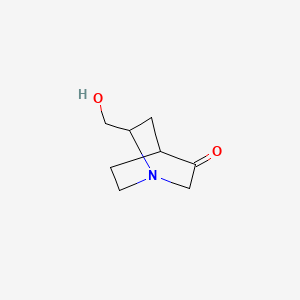
![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
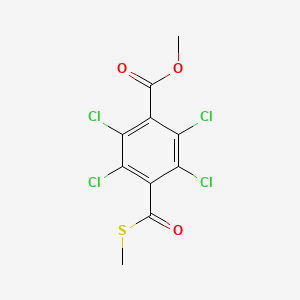

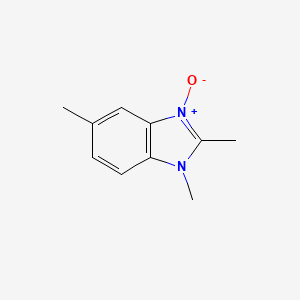
![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)
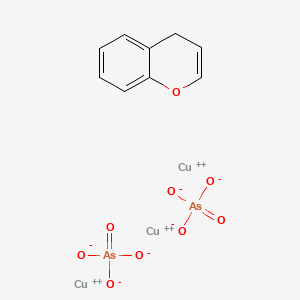

![(2R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B13822831.png)
